molecular formula C7H4ClFO3 B12340511 4-Chloro-2-fluoro-5-hydroxybenzoic acid CAS No. 91659-14-2

4-Chloro-2-fluoro-5-hydroxybenzoic acid

Cat. No.: B12340511
CAS No.: 91659-14-2
M. Wt: 190.55 g/mol
InChI Key: ZKGZXXDWKWLNSJ-UHFFFAOYSA-N
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Description

4-Chloro-2-fluoro-5-hydroxybenzoic acid is an organic compound with the molecular formula C7H4ClFO3 It is a derivative of benzoic acid, characterized by the presence of chloro, fluoro, and hydroxy substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-2-fluoro-5-hydroxybenzoic acid typically involves the halogenation and hydroxylation of benzoic acid derivatives. One common method includes the chlorination of 2-fluoro-5-hydroxybenzoic acid using thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-fluoro-5-hydroxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Chloro-2-fluoro-5-hydroxybenzoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-2-fluoro-5-hydroxybenzoic acid involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the chloro and fluoro substituents can enhance its binding affinity and specificity. These interactions can modulate enzyme activity, receptor binding, and other biochemical pathways .

Comparison with Similar Compounds

  • 4-Fluoro-2-hydroxybenzoic acid
  • 4-Chloro-2-hydroxybenzoic acid
  • 2-Fluoro-4-hydroxybenzoic acid

Comparison: 4-Chloro-2-fluoro-5-hydroxybenzoic acid is unique due to the simultaneous presence of chloro, fluoro, and hydroxy groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit enhanced stability, solubility, and specificity in various applications .

Properties

CAS No.

91659-14-2

Molecular Formula

C7H4ClFO3

Molecular Weight

190.55 g/mol

IUPAC Name

4-chloro-2-fluoro-5-hydroxybenzoic acid

InChI

InChI=1S/C7H4ClFO3/c8-4-2-5(9)3(7(11)12)1-6(4)10/h1-2,10H,(H,11,12)

InChI Key

ZKGZXXDWKWLNSJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1O)Cl)F)C(=O)O

Origin of Product

United States

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